Theophyllidine-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Theophyllidine-d6 Hydrochloride is a deuterated derivative of Theophyllidine, a compound used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including metabolic studies and pharmacokinetic analyses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Theophyllidine-d6 Hydrochloride typically involves the deuteration of Theophyllidine. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

化学反応の分析

Types of Reactions: Theophyllidine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides and amines are typically employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include deuterated analogs of Theophyllidine derivatives, which are valuable in various research applications .

科学的研究の応用

Theophyllidine-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

作用機序

Theophyllidine-d6 Hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi and pulmonary blood vessels. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and vasodilator properties .

類似化合物との比較

Theophylline: A non-deuterated analog used in the treatment of asthma and COPD.

Dyphylline: Another xanthine derivative with bronchodilator properties.

Uniqueness: Theophyllidine-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in both research and industrial applications, providing insights that are not easily obtainable with non-deuterated compounds .

生物活性

Theophyllidine-d6 hydrochloride is a deuterated derivative of theophylline, a well-known methylxanthine compound. The biological activity of this compound is primarily linked to its pharmacological properties, which are similar to those of the parent compound, theophylline. This article delves into the biological mechanisms, therapeutic applications, and relevant case studies associated with this compound.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Phosphodiesterase Inhibition : Like theophylline, it acts as a competitive nonselective phosphodiesterase inhibitor, particularly inhibiting type III and IV phosphodiesterases. This inhibition leads to increased intracellular levels of cyclic AMP (cAMP), which activates protein kinase A (PKA) and reduces inflammation by inhibiting tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis .

- Adenosine Receptor Antagonism : The compound also functions as a nonselective antagonist of adenosine receptors (A1, A2, A3). This action can enhance cardiac contractility and bronchodilation, making it beneficial in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Anti-inflammatory Effects : this compound has been noted to increase interleukin-10 secretion, which possesses broad anti-inflammatory effects. Additionally, it enhances histone deacetylase 2 activity, further contributing to its anti-inflammatory profile .

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

- Respiratory Disorders : Due to its bronchodilator effects, it is primarily used in managing asthma and COPD. Its ability to relax bronchial smooth muscles aids in alleviating symptoms associated with these conditions .

- Cardiovascular Effects : The compound's action on adenosine receptors can lead to improved cardiac function, making it a candidate for further exploration in cardiovascular therapies .

Case Studies and Clinical Findings

Several case studies highlight the clinical relevance of theophylline derivatives:

- Case Report on Theophylline Toxicity : A notable case involved a patient who ingested a high dose of theophylline, leading to acute toxicity. The patient exhibited symptoms mimicking septic shock but was ultimately diagnosed with theophylline toxicity after careful evaluation. This case underscores the importance of monitoring therapeutic levels and recognizing potential toxic effects associated with methylxanthines .

- Comparative Study on Anti-inflammatory Effects : Research comparing various methylxanthines indicated that while theophylline derivatives like this compound exhibit anti-inflammatory properties, their efficacy varies significantly among different compounds. This study suggests that modifications in chemical structure can enhance specific biological activities .

Research Findings

Recent studies have provided insights into the pharmacological profiles of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively reduces pro-inflammatory cytokines such as TNF-α and interleukin-6 in activated macrophages. These findings suggest its potential role as an anti-inflammatory agent in clinical settings .

- Pharmacokinetics : The pharmacokinetic profile of deuterated compounds like theophyllidine-d6 may differ from their non-deuterated counterparts due to altered metabolism and elimination pathways. Further studies are needed to elucidate these differences fully .

Summary Table of Biological Activities

特性

IUPAC Name |

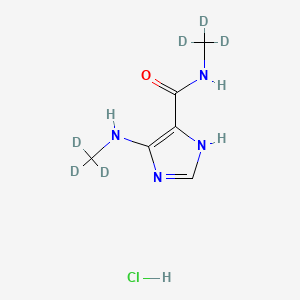

N-(trideuteriomethyl)-4-(trideuteriomethylamino)-1H-imidazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHAZBQSUILUIJ-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(NC=N1)C(=O)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=C(NC=N1)C(=O)NC([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。